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Introduction
SR 1824 is a synthetic small molecule that functions as a non-agonist ligand for the

Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis

and glucose metabolism. Unlike typical PPARγ agonists, SR 1824 does not activate the

receptor but instead blocks its phosphorylation by cyclin-dependent kinase 5 (Cdk5).

Understanding the binding affinity of SR 1824 to PPARγ is crucial for elucidating its mechanism

of action and for the development of novel therapeutics targeting this nuclear receptor. This

document provides detailed application notes and protocols for measuring the binding affinity of

SR 1824 to PPARγ, focusing on three widely used biophysical techniques: Radioligand Binding

Assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Quantitative Data Summary
The binding affinity of SR 1824 for PPARγ has been previously determined and is summarized

in the table below. This value serves as a benchmark for researchers performing their own

binding studies.
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Compound Target
Binding Constant
(Kᵢ)

Reference

SR 1824

Peroxisome

Proliferator-Activated

Receptor γ (PPARγ)

10 nM [1]

Experimental Protocols
Radioligand Binding Assay (Competitive)
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand

and its receptor.[2][3] This protocol describes a competitive binding assay to determine the

inhibition constant (Kᵢ) of SR 1824 for PPARγ.

Objective: To determine the binding affinity of SR 1824 by measuring its ability to compete with

a known high-affinity radioligand for binding to the PPARγ ligand-binding domain (LBD).

Materials:

Receptor: Purified, recombinant human PPARγ-LBD.

Radioligand: A suitable high-affinity PPARγ radioligand, such as [³H]-Rosiglitazone.

Test Compound: SR 1824.

Non-specific Binding Control: A high concentration of a known non-radioactive PPARγ

agonist (e.g., unlabeled Rosiglitazone).

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA.[4]

Separation Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C) pre-treated with

a blocking agent like polyethyleneimine (PEI).[4]

Scintillation Cocktail.

Scintillation Counter.
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Protocol:

Preparation of Reagents:

Prepare a stock solution of SR 1824 in a suitable solvent (e.g., DMSO).

Prepare serial dilutions of SR 1824 in assay buffer to create a range of concentrations for

the competition curve.

Dilute the purified PPARγ-LBD in assay buffer to a final concentration that provides a

robust signal-to-noise ratio.

Dilute the radioligand in assay buffer to a concentration close to its Kd value.

Assay Setup (in a 96-well plate):

Total Binding Wells: Add assay buffer, diluted radioligand, and diluted PPARγ-LBD.

Non-specific Binding (NSB) Wells: Add a high concentration of the non-radioactive

competitor, diluted radioligand, and diluted PPARγ-LBD.

Competition Wells: Add the various dilutions of SR 1824, diluted radioligand, and diluted

PPARγ-LBD.

Incubation:

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach

equilibrium (e.g., 60 minutes), with gentle agitation.[4]

Separation of Bound and Free Ligand:

Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum

manifold.

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

[4]

Detection:
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Dry the filters and add scintillation cocktail to each well.

Count the radioactivity in each well using a scintillation counter.

Data Analysis:

Subtract the non-specific binding counts from all other counts to obtain specific binding.

Plot the percentage of specific binding against the logarithm of the SR 1824 concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the

concentration of SR 1824 that inhibits 50% of specific radioligand binding).

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

Preparation

Assay Setup Separation Detection & Analysis

Prepare SR 1824 dilutions

Mix reagents in 96-well platePrepare Radioligand

Prepare PPARγ-LBD

Incubate to equilibrium Vacuum Filtration Wash filters Scintillation Counting Data Analysis (IC₅₀, Kᵢ)

Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)
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SPR is a label-free technique that allows for the real-time monitoring of biomolecular

interactions.[5] It measures changes in the refractive index at the surface of a sensor chip as

molecules bind and dissociate.

Objective: To determine the association (kₐ) and dissociation (kd) rate constants, and the

equilibrium dissociation constant (KD) of the SR 1824-PPARγ interaction.

Materials:

SPR Instrument: (e.g., Biacore).

Sensor Chip: A sensor chip suitable for protein immobilization (e.g., CM5 chip).

Immobilization Reagents: Amine coupling kit (e.g., EDC, NHS, ethanolamine).

Ligand: Purified, recombinant human PPARγ-LBD.

Analyte: SR 1824.

Running Buffer: A suitable buffer for the interaction (e.g., HBS-EP+).

Protocol:

Immobilization of PPARγ-LBD:

Activate the sensor chip surface using a mixture of EDC and NHS.

Inject the purified PPARγ-LBD over the activated surface to allow for covalent coupling.

Deactivate any remaining active sites on the surface with ethanolamine.

A reference flow cell should be prepared in the same way but without the protein to

subtract non-specific binding and bulk refractive index changes.

Binding Analysis:

Prepare a series of dilutions of SR 1824 in running buffer.
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Inject the different concentrations of SR 1824 over the immobilized PPARγ-LBD and the

reference flow cell at a constant flow rate.

Monitor the binding in real-time as an increase in the SPR signal (response units, RU).

After the association phase, switch back to running buffer to monitor the dissociation of SR
1824 from the receptor.

Regeneration:

If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer or high salt

concentration) to remove any remaining bound analyte and prepare the surface for the

next injection.

Data Analysis:

Subtract the signal from the reference flow cell from the signal of the active flow cell to

obtain the specific binding sensorgram.

Fit the association and dissociation curves for each concentration of SR 1824 to a suitable

binding model (e.g., 1:1 Langmuir binding) to determine the kₐ and kd values.

Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants

(KD = kd/kₐ).

Diagram of SPR Experimental Workflow:
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General workflow for an SPR experiment.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a

macromolecule.[6] It provides a complete thermodynamic profile of the interaction in a single

experiment.

Objective: To determine the binding affinity (KD), stoichiometry (n), and the thermodynamic

parameters (enthalpy ΔH and entropy ΔS) of the SR 1824-PPARγ interaction.

Materials:

Isothermal Titration Calorimeter.

Macromolecule: Purified, recombinant human PPARγ-LBD in a suitable buffer.
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Ligand: SR 1824 in the same buffer as the protein.

Degassing Station.

Protocol:

Sample Preparation:

Dialyze the purified PPARγ-LBD extensively against the chosen ITC buffer to ensure a

perfect buffer match.

Dissolve SR 1824 in the same final dialysis buffer.

Degas both the protein and ligand solutions immediately before the experiment to prevent

air bubbles.

ITC Experiment Setup:

Load the PPARγ-LBD solution into the sample cell of the calorimeter.

Load the SR 1824 solution into the injection syringe.

Set the experimental parameters, including the temperature, stirring speed, and injection

volume and spacing.

Titration:

Perform a series of small, sequential injections of the SR 1824 solution into the sample

cell containing the PPARγ-LBD.

Measure the heat released or absorbed after each injection.

Continue the injections until the binding sites on the protein are saturated and no further

heat changes are observed.

Control Experiment:
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Perform a control titration by injecting the SR 1824 solution into the buffer alone to

measure the heat of dilution.

Data Analysis:

Subtract the heat of dilution from the raw titration data.

Integrate the heat change for each injection to obtain the heat per mole of injectant.

Plot the heat change per injection against the molar ratio of ligand to protein.

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding

model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following

equation: ΔG = -RTln(1/KD) = ΔH - TΔS

Diagram of ITC Experimental Logic:
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Setup
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Logical flow of an Isothermal Titration Calorimetry experiment.

Conclusion
The choice of technique for measuring the binding affinity of SR 1824 to PPARγ will depend on

the specific research question, available equipment, and the nature of the interacting

molecules. Radioligand binding assays are highly sensitive and robust for determining Kᵢ

values. SPR provides real-time kinetic data, offering deeper insights into the binding

mechanism. ITC is the gold standard for obtaining a complete thermodynamic profile of the

interaction. By following the detailed protocols provided in these application notes, researchers

can accurately and reliably characterize the binding of SR 1824 and other novel ligands to

PPARγ, facilitating further drug discovery and development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. giffordbioscience.com [giffordbioscience.com]

3. dda.creative-bioarray.com [dda.creative-bioarray.com]

4. giffordbioscience.com [giffordbioscience.com]

5. scispace.com [scispace.com]

6. Characterization of molecular interactions using isothermal titration calorimetry - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Techniques for Measuring the Binding Affinity of SR
1824 to PPARγ]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b591233#techniques-for-measuring-sr-1824-binding-
affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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